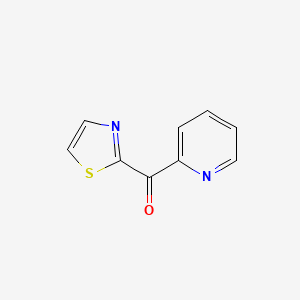

Pyridin-2-yl(thiazol-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

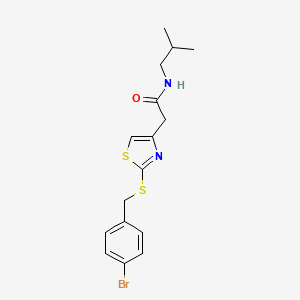

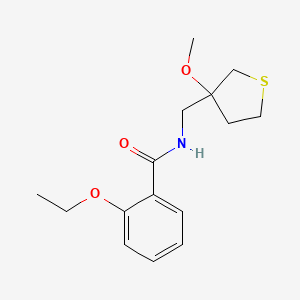

Pyridin-2-yl(thiazol-2-yl)methanone (PTM) is a novel organic compound that has recently been studied for its potential applications in the scientific research field. PTM is an organic compound containing an aromatic ring and a thiazol-2-yl group, and is synthesized from the reaction of 2-pyridinecarboxaldehyde and thiosemicarbazide. PTM has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Oxidation of Pyridin-2-yl-methanes

Pyridin-2-yl(thiazol-2-yl)methanone is used in the oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with water by copper catalysis . This process is efficient and operates under mild conditions . The reaction works well with pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine .

Synthesis of Aromatic Ketones

The compound plays a crucial role in the synthesis of aromatic ketones. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This method has gained extensive attention in recent years due to its efficiency .

Anticancer Drug Candidates

Pyridin-2-yl(thiazol-2-yl)methanone derivatives have been found to be highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases regulate the entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .

Oligosaccharide Synthesis

The compound is used in a new concept for oligosaccharide synthesis based on 4-(pyridin-2-yl)thiazol-2-yl thioglycosides . These can either act as effective glycosyl donors or can be deactivated by stable bidentate complexation with palladium (ii) bromide .

COX-1 Inhibitory Activity

Compounds related to Pyridin-2-yl(thiazol-2-yl)methanone have shown weak COX-1 inhibitory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Water-Involving Oxidation Reactions

The compound provides new insights for water-involving oxidation reactions . It indicates that water participates in the oxidation process, and it is the single oxygen source in this transformation .

Mecanismo De Acción

Mode of Action

It is known that thiazole derivatives, which include pyridin-2-yl(thiazol-2-yl)methanone, have diverse biological activities .

Biochemical Pathways

A study on the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones suggests that transition metals catalyze the oxidation of csp3-h for the synthesis of aromatic ketones .

Result of Action

Thiazole derivatives, which include pyridin-2-yl(thiazol-2-yl)methanone, have been found to have diverse biological activities .

Propiedades

IUPAC Name |

pyridin-2-yl(1,3-thiazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c12-8(9-11-5-6-13-9)7-3-1-2-4-10-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICHYVKDLZSUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-2-yl(thiazol-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2622548.png)

![N-(2,4-difluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2622551.png)

![N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2622553.png)

![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2622556.png)

![(Z)-ethyl 2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2622557.png)

![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2622559.png)

![N-(4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2622560.png)